3-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one 3-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1040655-30-8
VCID: VC11947777
InChI: InChI=1S/C21H19N3O2S/c1-26-16-10-8-14(9-11-16)13-24-20(25)19-18(23-21(24)27-2)17(12-22-19)15-6-4-3-5-7-15/h3-12,22H,13H2,1-2H3
SMILES: COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC
Molecular Formula: C21H19N3O2S
Molecular Weight: 377.5 g/mol

3-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

CAS No.: 1040655-30-8

Cat. No.: VC11947777

Molecular Formula: C21H19N3O2S

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one - 1040655-30-8

Specification

CAS No. 1040655-30-8
Molecular Formula C21H19N3O2S
Molecular Weight 377.5 g/mol
IUPAC Name 3-[(4-methoxyphenyl)methyl]-2-methylsulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C21H19N3O2S/c1-26-16-10-8-14(9-11-16)13-24-20(25)19-18(23-21(24)27-2)17(12-22-19)15-6-4-3-5-7-15/h3-12,22H,13H2,1-2H3
Standard InChI Key JDTXMWUHBQIYAT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC
Canonical SMILES COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Analysis

The molecule features a pyrrolo[3,2-d]pyrimidin-4-one core, a bicyclic system comprising a pyrrole ring fused to a pyrimidinone moiety. Key substituents include:

  • A (4-methoxyphenyl)methyl group at position 3, introducing aromaticity and electron-donating methoxy functionality.

  • A methylsulfanyl (-SMe) group at position 2, contributing to nucleophilic substitution reactivity.

  • A phenyl ring at position 7, enhancing hydrophobic interactions.

Molecular Data

PropertyValue
CAS No.1040655-30-8
Molecular FormulaC₂₁H₁₉N₃O₂S
Molecular Weight377.5 g/mol
IUPAC Name3-[(4-Methoxyphenyl)methyl]-2-methylsulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
SMILESCOC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC

Data derived from VulcanChem.

Synthetic Methodologies

Cyclocondensation Strategies

The synthesis of pyrrolo[3,2-d]pyrimidin-4-one derivatives typically involves cyclocondensation reactions between halomethylketones and aminopyrimidines under controlled conditions. For this compound, a plausible route includes:

  • Formation of the pyrimidinone core via Biginelli-like reactions, utilizing thiourea derivatives to introduce the sulfur moiety.

  • Nucleophilic substitution at position 2 with methylsulfanyl groups under basic conditions.

  • Mannich-type alkylation at position 3 using 4-methoxybenzyl chloride.

Optimization Challenges

Key challenges include regioselectivity during cyclization and minimizing side reactions from the electron-rich methoxy group. Purification often requires column chromatography, with yields ranging from 60–80% .

Chemical Properties and Reactivity

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its hydrophobic phenyl groups and polar sulfanyl moiety. Stability studies suggest sensitivity to strong acids/bases, necessitating storage under inert conditions.

Functional Group Reactivity

  • Methylsulfanyl Group: Susceptible to oxidation to sulfoxides/sulfones or displacement by amines/thiols.

  • Methoxybenzyl Group: Participates in electrophilic aromatic substitution but is generally inert under mild conditions.

  • Pyrimidinone Core: Acts as a hydrogen bond acceptor, facilitating interactions with biological targets .

Comparative Analysis with Structural Analogues

CompoundKey ModificationsBiological Activity
YCH3124 Pyrrolo[2,3-d]pyrimidin-4-oneUSP7 inhibition (IC₅₀ = 12 nM)
PD-0332991 Pyrido[2,3-d]pyrimidin-4-oneCDK4/6 inhibition (IC₅₀ = 11 nM)
Thieno[2,3-d]pyrimidin-4-one Sulfur substitution at C2Antibacterial (MIC = 16 µg/mL)

This compound’s methylsulfanyl group may offer improved metabolic stability over oxygenated analogs, while the 4-methoxybenzyl substituent could enhance blood-brain barrier penetration .

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